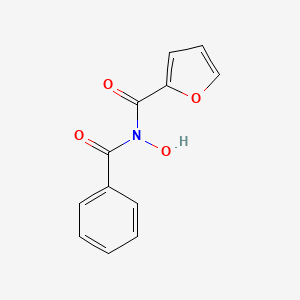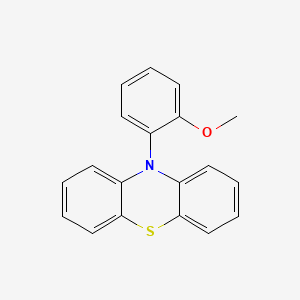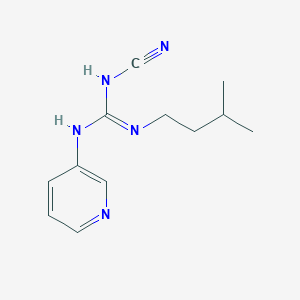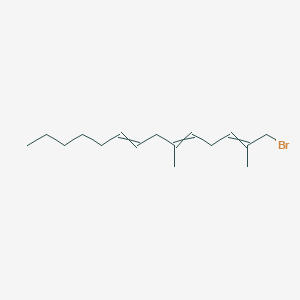![molecular formula C7H20N2OSi B14594039 N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine CAS No. 60270-82-8](/img/structure/B14594039.png)
N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine is a chemical compound characterized by the presence of a methoxy(dimethyl)silyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with a methoxy(dimethyl)silyl-containing reagent. One common method is the reaction of ethane-1,2-diamine with methoxy(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of N1-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy(dimethyl)silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coordination Chemistry: The diamine moiety can act as a ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated amines, while oxidation and reduction reactions can produce different nitrogen-containing compounds.
Scientific Research Applications
N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Industry: It is employed in the production of advanced materials, such as silylated polymers and coatings, due to its ability to impart unique properties to the final products.
Mechanism of Action
The mechanism by which N1-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine exerts its effects depends on its application. In coordination chemistry, the diamine moiety coordinates with metal ions, forming stable complexes that can catalyze various chemical reactions. The methoxy(dimethyl)silyl group can influence the electronic properties of the compound, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylethylenediamine: A similar diamine compound used in coordination chemistry and as a precursor to other chemical compounds.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Another silylated diamine used in the functionalization of surfaces and materials.
Uniqueness
N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine is unique due to the presence of the methoxy(dimethyl)silyl group, which imparts distinct chemical properties compared to other diamines. This group can enhance the compound’s solubility in organic solvents and its ability to form stable complexes with metal ions.
Properties
CAS No. |
60270-82-8 |
|---|---|
Molecular Formula |
C7H20N2OSi |
Molecular Weight |
176.33 g/mol |
IUPAC Name |
N'-[2-[methoxy(dimethyl)silyl]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H20N2OSi/c1-10-11(2,3)7-6-9-5-4-8/h9H,4-8H2,1-3H3 |
InChI Key |
PWQFQZDAXWQNMW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)




![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)

![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)

